
1,8-Dimethoxyoctane
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Description
1,8-Dimethoxyoctane is a symmetrical dialkoxy compound with methoxy (-OCH₃) groups at the terminal positions of an eight-carbon chain. Its molecular formula is C₁₀H₂₂O₂, and its molecular weight is 174.28 g/mol. While specific data on this compound is absent in the provided evidence, its structure suggests properties typical of ethers, such as moderate polarity, low water solubility, and utility as a solvent or intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Octane Derivatives
The following table and analysis compare 1,8-dimethoxyoctane with other 1,8-disubstituted octane derivatives, leveraging data from the provided evidence:
Table 1: Comparative Analysis of 1,8-Disubstituted Octane Derivatives
Key Comparative Insights
Functional Group Reactivity
- This compound : Methoxy groups are electron-donating, making the compound less reactive toward nucleophiles compared to halogenated analogs (e.g., 1,8-dibromooctane or 1,8-dichlorooctane) .
- 1,8-Diisocyanatooctane : Isocyanate groups are highly electrophilic, enabling polymerization (e.g., polyurethanes) . This contrasts with the inertness of methoxy groups.
- 1,8-Dimercaptooctane : Thiols (-SH) participate in redox reactions and disulfide bond formation, useful in self-healing materials .
Physical Properties
- Halogenated Derivatives : Higher molecular weights and densities (e.g., 1,8-dibromooctane: 263.02 g/mol) compared to this compound (174.28 g/mol) . Fluorinated analogs (e.g., 1,8-diiodoperfluorooctane) exhibit exceptional hydrophobicity and thermal stability .
- 1,8-Octanediol : Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives .
Applications 1,8-Diisocyanatooctane: Used in industrial polymer production due to its reactivity . 1,8-Dimercaptooctane: Critical in nanotechnology and rubber vulcanization .
Research Findings and Gaps
- Synthetic Utility : Halogenated derivatives (Br, Cl) are preferred for alkylation or cross-coupling reactions, whereas methoxy analogs may require harsher conditions for functionalization .
- Toxicity and Safety : Isocyanates (e.g., 1,8-diisocyanatooctane) are hazardous upon inhalation, unlike methoxy derivatives, which are likely low-risk .
- Data Limitations: No direct studies on this compound were found in the provided evidence; inferences are based on structural analogs.
Properties
CAS No. |
51306-09-3 |
---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1,8-dimethoxyoctane |
InChI |
InChI=1S/C10H22O2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2,1-2H3 |
InChI Key |
HDFIOFYQNHYFKS-UHFFFAOYSA-N |
SMILES |
COCCCCCCCCOC |
Canonical SMILES |
COCCCCCCCCOC |
Key on ui other cas no. |
51306-09-3 |
Origin of Product |
United States |
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